4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
Overview
Description
AX-7396 is a protein kinase inhibitor with anti-cytomegaloviral properties.
Scientific Research Applications
Biogenic Amine Transporters Modulation
Studies have shown that certain derivatives of 4-Quinazolinamine, such as N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, function as allosteric modulators of dopamine transporters. These compounds partially inhibit binding and uptake of dopamine, demonstrating potential in modulating biogenic amine transporters (Pariser et al., 2008).
Optical Absorption and Fluorescence Spectra
4-Quinazolinamine derivatives have been studied for their optical properties. For instance, 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline and its analogs demonstrated significant red shifts in optical absorption and fluorescence spectra, indicating potential applications in luminescent or electroluminescent devices (Danel et al., 2010).
Antitumor Applications
Gefitinib, a compound within the 4-anilinoquinazoline class and chemically similar to 4-Quinazolinamine, has shown promise in treating refractory solid tumors and CNS malignancies in pediatric patients. Its role as an EGFR tyrosine kinase inhibitor highlights the potential of 4-Quinazolinamine derivatives in cancer therapy (Freeman et al., 2006).
UV-Vis Spectroscopy for Drug Analysis
Compounds like AG-1478, which is structurally similar to 4-Quinazolinamine, have been analyzed using UV-Vis spectroscopy to understand their antiproliferative activity and biopharmaceutical properties. This technique assists in correlating spectral signatures with drug structures (Khattab et al., 2016).
Microbial Alkaloid Discovery
4-Methyl-2-quinazolinamine, discovered in Streptomyces of TCM plant origin, represents an example of potent alkaloids in nature. Studies focus on its antiproliferative bioactivity and biosynthesis, expanding the scope of microbial metabolites in pharmaceutical research (Vollmar et al., 2009).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-6-methylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-9-2-5-14-11(6-9)15(19-8-18-14)20-10-3-4-12(16)13(17)7-10/h2-8H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHPGDPFVPDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231742 | |
Record name | AX-7396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- | |
CAS RN |
824431-12-1 | |
Record name | AX-7396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824431121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AX-7396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AX-7396 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZP89163WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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